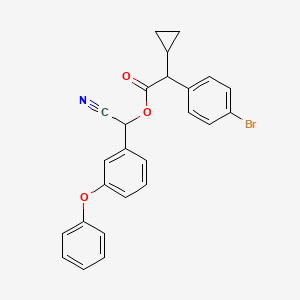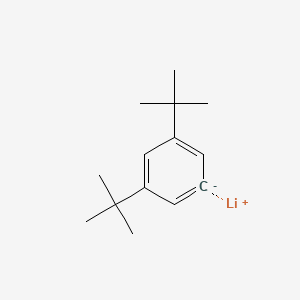
lithium;1,3-ditert-butylbenzene-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,3-ditert-butylbenzene-5-ide is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-ditert-butylbenzene-5-ide typically involves the reaction of 1,3-ditert-butylbenzene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,3-ditert-butylbenzene-5-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and transition metal oxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and carbon dioxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;1,3-ditert-butylbenzene-5-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of lithium;1,3-ditert-butylbenzene-5-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. This reactivity is facilitated by the electron-donating effects of the tert-butyl groups, which stabilize the negative charge on the benzene ring. The compound can participate in various reactions, including nucleophilic addition, substitution, and coupling reactions, targeting molecular pathways involving electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di-tert-butylbenzene: A precursor to lithium;1,3-ditert-butylbenzene-5-ide, lacking the lithium atom.
Lithium tert-butoxide: Another organolithium compound with different reactivity and applications.
Lithium phenylacetylide: An organolithium compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to the presence of both lithium and tert-butyl groups, which confer distinct reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the lithium atom and enhancing its nucleophilicity, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
62907-84-0 |
|---|---|
Formule moléculaire |
C14H21Li |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
lithium;1,3-ditert-butylbenzene-5-ide |
InChI |
InChI=1S/C14H21.Li/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6;/h8-10H,1-6H3;/q-1;+1 |
Clé InChI |
OUHQJQRZCYVUPB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)C1=CC(=C[C-]=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
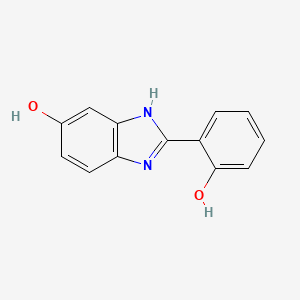
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
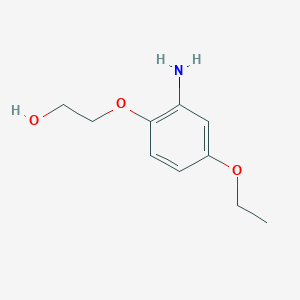
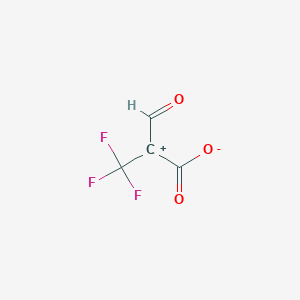
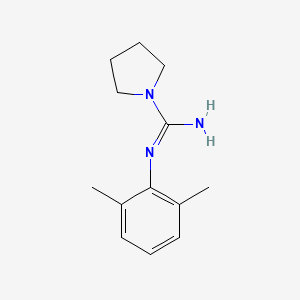

![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
